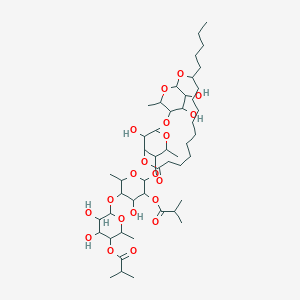
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
作用機序
The mechanism of action of H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. In addition, it may also work by inhibiting inflammatory mediators and reducing inflammation.
Biochemical and Physiological Effects:
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been found to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial, anticancer, and anti-inflammatory effects, as mentioned above. In addition, it has been found to have antioxidant activity and may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, it has been found to have anticancer and anti-inflammatory activity, making it a potential therapeutic agent for these diseases. However, one of the limitations of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.
将来の方向性
There are several future directions for research on H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2. One direction is to further investigate its mechanism of action and identify the specific targets of the peptide. Another direction is to optimize its synthesis and develop more efficient methods for large-scale production. In addition, further studies are needed to determine its potential toxicity and to develop strategies to minimize toxicity. Finally, clinical trials are needed to determine its efficacy and safety in humans.
合成法
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. Both methods have been used successfully to synthesize H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2.
科学的研究の応用
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been studied extensively for its potential therapeutic applications. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, it has been found to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
125139-68-6 |
|---|---|
製品名 |
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 |
分子式 |
C108H161N39O21S4 |
分子量 |
2470 g/mol |
IUPAC名 |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C108H161N39O21S4/c1-57(2)85-102(168)146-83-56-172-171-54-81(144-93(159)75(47-59-27-33-63(148)34-28-59)132-84(151)52-131-88(154)70(23-12-42-126-105(116)117)135-94(160)77(141-101(83)167)48-60-29-35-64(149)36-30-60)99(165)140-78(49-61-31-37-65(150)38-32-61)96(162)137-73(25-14-44-128-107(120)121)89(155)136-71(21-8-9-39-109)91(157)143-80(98(164)133-69(86(111)152)22-11-41-125-104(114)115)53-169-170-55-82(100(166)139-76(46-58-16-4-3-5-17-58)95(161)138-74(92(158)147-85)26-15-45-129-108(122)123)145-97(163)79(50-62-51-130-68-20-7-6-18-66(62)68)142-90(156)72(24-13-43-127-106(118)119)134-87(153)67(110)19-10-40-124-103(112)113/h3-7,16-18,20,27-38,51,57,67,69-83,85,130,148-150H,8-15,19,21-26,39-50,52-56,109-110H2,1-2H3,(H2,111,152)(H,131,154)(H,132,151)(H,133,164)(H,134,153)(H,135,160)(H,136,155)(H,137,162)(H,138,161)(H,139,166)(H,140,165)(H,141,167)(H,142,156)(H,143,157)(H,144,159)(H,145,163)(H,146,168)(H,147,158)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |
InChIキー |
WISHQAFOFDHCQA-MTHDQZMLSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
正規SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
配列 |
RRWCFRVCYRGYCYRKCR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





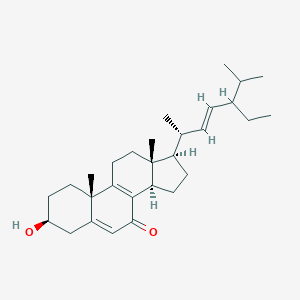
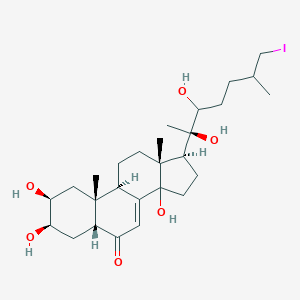
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
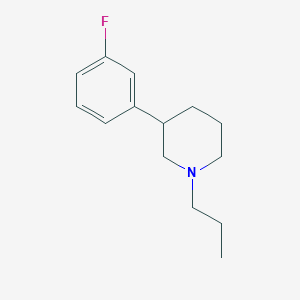

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
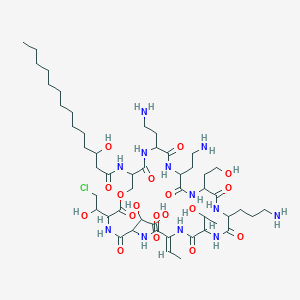

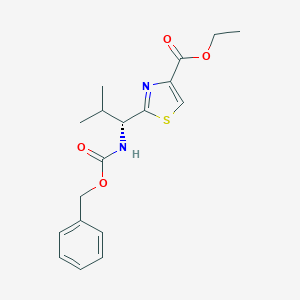
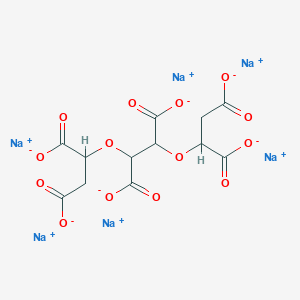
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
